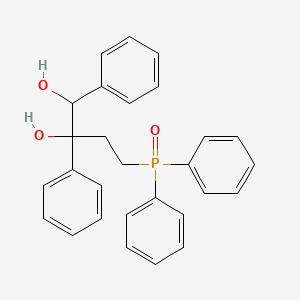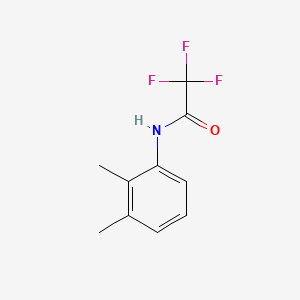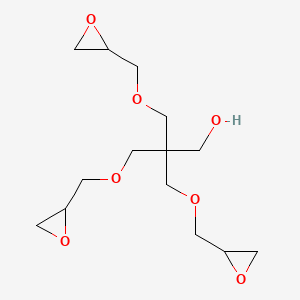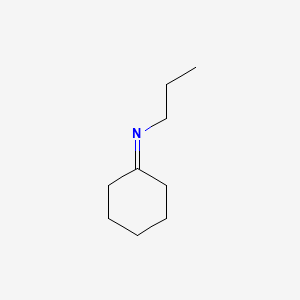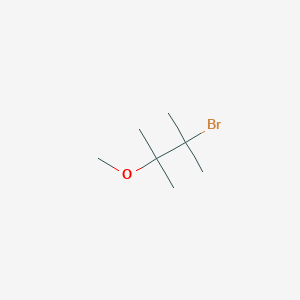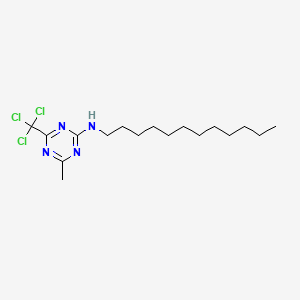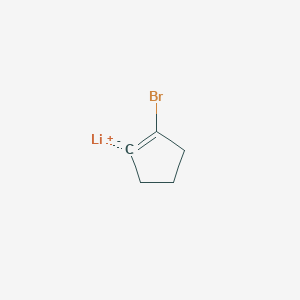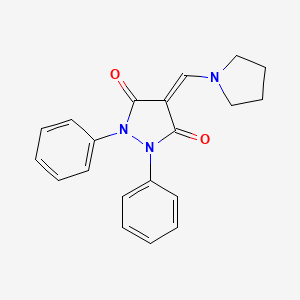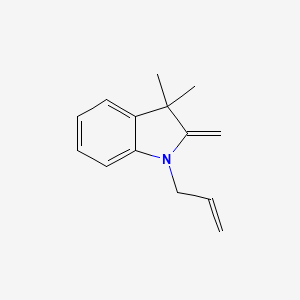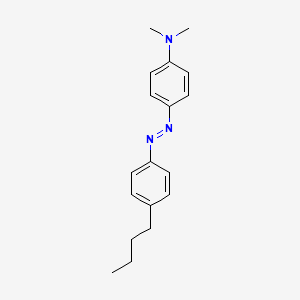![molecular formula C15H18N4O2 B14707130 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 21708-13-4](/img/structure/B14707130.png)
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including acting as cofactors in enzymatic reactions
Méthodes De Préparation
The synthesis of 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of formylmethylflavin, which is then reacted with specific hydrazides under controlled conditions to form the desired product . The reaction conditions often include the use of solvents like acetic acid and require precise temperature control to ensure the correct formation of the compound . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, and organic solvents, with the major products being derivatives of the original compound with altered functional groups .
Applications De Recherche Scientifique
7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways . This inhibition is often due to the compound’s ability to mimic natural substrates or cofactors, thereby blocking the enzyme’s normal function .
Comparaison Avec Des Composés Similaires
When compared to other pteridine derivatives, 7,8-Dimethyl-10-propyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its unique structural features and reactivity. Similar compounds include:
- 7,8-Dimethyl-2,4-dioxo-1,3,4,4a,5,10a-hexahydrobenzo[g]pteridine-10(2H)-carbaldehyde
- 2-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)acetic acid
- N′1,N′4-bis(2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene)succinohydrazide
These compounds share similar core structures but differ in their functional groups and specific applications, highlighting the versatility and adaptability of the pteridine scaffold.
Propriétés
Numéro CAS |
21708-13-4 |
|---|---|
Formule moléculaire |
C15H18N4O2 |
Poids moléculaire |
286.33 g/mol |
Nom IUPAC |
7,8-dimethyl-10-propyl-1,10a-dihydrobenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H18N4O2/c1-4-5-19-11-7-9(3)8(2)6-10(11)16-12-13(19)17-15(21)18-14(12)20/h6-7,13H,4-5H2,1-3H3,(H2,17,18,20,21) |
Clé InChI |
GARBWWQCNOXSPZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C2C(=NC3=C1C=C(C(=C3)C)C)C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


